2-Hexenoic acid, (2E)-

Beschreibung

trans-2-Hexenoic acid has been reported in Vitis vinifera, Euphorbia tithymaloides, and Deschampsia antarctica with data available.

See also: Arctium lappa Root (part of).

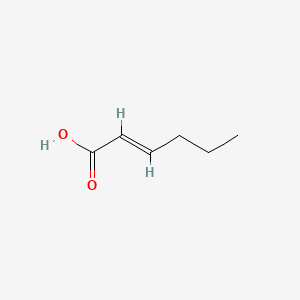

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-hex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONDZDPPYHYKY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884601 | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

217.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13419-69-7, 1191-04-4, 1289-40-3 | |

| Record name | trans-2-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13419-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ24908VRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

28.00 to 34.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(2E)-2-Hexenoic acid chemical and physical properties

An In-depth Technical Guide to (2E)-2-Hexenoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

(2E)-2-Hexenoic acid, also known as trans-2-Hexenoic acid, is a six-carbon, unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1][2] As a member of the medium-chain fatty acid class, its unique structure, featuring a carboxylic acid functional group and a trans-double bond between the second and third carbons, imparts specific chemical reactivity and physical characteristics.[2][3] This guide provides a comprehensive overview of the essential chemical and physical properties of (2E)-2-Hexenoic acid. It details its physicochemical parameters, reactivity, established analytical protocols, and safety considerations. This document is intended to serve as a critical resource for researchers, chemists, and professionals in the pharmaceutical and flavor industries who utilize this versatile chemical intermediate.

Physicochemical Properties

(2E)-2-Hexenoic acid is typically a solid at room temperature, appearing as colorless crystalline needles.[1][4] A comprehensive summary of its key physical and chemical properties is presented below. Understanding these properties is fundamental to its appropriate storage, handling, and application in experimental and industrial settings.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-hex-2-enoic acid | [5] |

| Synonyms | trans-2-Hexenoic acid, β-propylacrylic acid | [1][4] |

| CAS Number | 13419-69-7 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [1][5] |

| Molecular Weight | 114.14 g/mol | [1][5] |

| Melting Point | 33-35 °C (lit.) | [1][6] |

| Boiling Point | 217 °C (lit.) | [1][6] |

| Density | 0.965 g/mL at 25 °C (lit.) | [1][6] |

| Flash Point | >110 °C (>230 °F) | [1][6] |

| Vapor Pressure | 0.0535 mmHg at 25 °C | [1][7] |

| Water Solubility | 6.16 g/L (Predicted) | [3] |

| Solubility | Soluble in organic solvents like ethanol, ether, and propylene glycol.[8] | [2] |

| pKa | 4.80 ± 0.10 (Predicted) | [1] |

| Refractive Index (n20/D) | 1.438 (lit.) | [1][6] |

| Appearance | Colorless crystalline solid | [1][4] |

Chemical Structure and Reactivity

The reactivity of (2E)-2-Hexenoic acid is governed by its two primary functional groups: the carboxylic acid (-COOH) and the carbon-carbon double bond (C=C).[2]

-

Carboxylic Acid Group: This group is acidic and can undergo typical reactions such as deprotonation to form a carboxylate salt, and esterification with alcohols.[2]

-

Alkene Group: The trans-double bond is susceptible to addition reactions, including hydrogenation to form hexanoic acid, and halogenation.[9] The electron-withdrawing nature of the adjacent carboxylic acid group influences the reactivity of this double bond.

The interplay of these functional groups makes (2E)-2-Hexenoic acid a valuable synthetic intermediate.[2]

Caption: Key reactive sites on the (2E)-2-Hexenoic acid molecule.

Synthesis and Manufacturing

A common laboratory-scale synthesis for α,β-unsaturated carboxylic acids like (2E)-2-Hexenoic acid is the Knoevenagel condensation. A general procedure involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst like pyridine.[10]

General Synthetic Pathway: Butanal (the corresponding aldehyde) is reacted with malonic acid in pyridine. The mixture is stirred, and subsequent acidification yields the crude (2E)-2-Hexenoic acid, which can then be purified by distillation or recrystallization.[10]

Analytical Methodologies

To ensure the identity, purity, and quality of (2E)-2-Hexenoic acid, a combination of analytical techniques is employed. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard for purity assessment and quantification. Spectroscopic methods are used for structural confirmation.

Protocol: Purity Determination by Gas Chromatography (GC)

This protocol outlines a standard method for assessing the purity of a (2E)-2-Hexenoic acid sample. The causality for choosing GC is its suitability for volatile and thermally stable compounds.

Objective: To determine the percentage purity of (2E)-2-Hexenoic acid.

Materials:

-

(2E)-2-Hexenoic acid sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

GC instrument with a Flame Ionization Detector (FID)

-

A suitable capillary column (e.g., polar-phase like DB-WAX or non-polar like DB-5)

Procedure:

-

Standard Preparation: Accurately weigh approximately 50 mg of a (2E)-2-Hexenoic acid reference standard and dissolve it in 10 mL of the chosen solvent.

-

Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

-

GC Instrument Setup (Example Conditions):

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 280 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL

-

-

Analysis: Inject the standard and sample solutions into the GC.

-

Data Processing: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Structural Confirmation

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can confirm the molecular weight (114.14 g/mol ).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the propyl group, the vinyl protons of the double bond, and the carboxylic acid proton.[12]

Caption: A typical analytical workflow for quality control of (2E)-2-Hexenoic acid.

Applications in Research and Drug Development

(2E)-2-Hexenoic acid serves as a versatile building block in organic synthesis.[8]

-

Flavor and Fragrance Industry: It is widely used as a flavoring agent in foods and as an intermediate for synthesizing flavor esters used in beverages and confectionery.[3][7][8] It can impart fresh, green, or fruity notes.[8]

-

Pharmaceutical Synthesis: Its chemical structure makes it a useful synthon in medicinal chemistry. It has been utilized in the synthesis of potential antitumor agents and inhibitors of protein tyrosine phosphatase 1B, a target in diabetes and obesity research.[2]

Safety and Handling

(2E)-2-Hexenoic acid is classified as a corrosive substance.[1][13] It can cause severe skin burns and serious eye damage.[6][13][14]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[1][13]

-

Handling: Handle in a well-ventilated area, such as a fume hood, to avoid breathing dust or vapors.[13][15] Avoid contact with skin, eyes, and clothing.[15]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water/shower.[13][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][16]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[13][17]

-

-

Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials.[13][15]

References

- 1. chembk.com [chembk.com]

- 2. CAS 13419-69-7: hex-2-enoic acid | CymitQuimica [cymitquimica.com]

- 3. Showing Compound (E)-2-Hexenoic acid (FDB008086) - FooDB [foodb.ca]

- 4. (E)-2-hexenoic acid, 13419-69-7 [thegoodscentscompany.com]

- 5. 2-Hexenoic acid, (2E)- | C6H10O2 | CID 5282707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 反式-2-己烯酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. scent.vn [scent.vn]

- 9. CAS 27960-21-0: (2E)-3-Methyl-2-hexenoic acid | CymitQuimica [cymitquimica.com]

- 10. mdpi.com [mdpi.com]

- 11. 2-Hexenoic acid, (E)- [webbook.nist.gov]

- 12. (2E)-2-Hexenoicacid | C6H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 13. synerzine.com [synerzine.com]

- 14. prod.adv-bio.com [prod.adv-bio.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. trans-2-Hexenoic acid - Safety Data Sheet [chemicalbook.com]

- 17. echemi.com [echemi.com]

Introduction: The Significance of (2E)-2-Hexenoic Acid

An In-depth Technical Guide to the Synthesis and Characterization of (2E)-2-Hexenoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of (2E)-2-Hexenoic acid. Moving beyond simple protocols, this document delves into the causality behind experimental choices, ensuring a robust and reproducible methodology grounded in established chemical principles.

(2E)-2-Hexenoic acid, also known as trans-2-Hexenoic acid, is a medium-chain fatty acid with the chemical formula C₆H₁₀O₂.[1][2][3] Its structure features a six-carbon chain with a carboxylic acid functional group and a carbon-carbon double bond between the second and third carbons in the trans or E configuration. This compound is not merely a synthetic curiosity; it is found in nature in various plants and fruits, contributing to their characteristic flavors and aromas.[1][4] It also plays a role as a metabolite in biological systems.[1][5] Its utility extends to the flavor and fragrance industry and as a versatile building block in the synthesis of more complex organic molecules.

This guide presents two reliable and distinct synthetic pathways for its preparation and a detailed protocol for its comprehensive characterization, ensuring the final product's identity, purity, and stereochemistry.

Synthetic Methodologies for (2E)-2-Hexenoic Acid

The synthesis of α,β-unsaturated carboxylic acids like (2E)-2-Hexenoic acid can be approached from several angles. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical control. We will explore two field-proven methods: the Doebner modification of the Knoevenagel condensation and the direct oxidation of the corresponding aldehyde, (2E)-2-Hexenal.

Method 1: Doebner Condensation of Butanal with Malonic Acid

This classic carbon-carbon bond-forming reaction provides a straightforward route to α,β-unsaturated acids. The Doebner reaction involves the condensation of an aldehyde with malonic acid using a basic catalyst, typically pyridine, which also serves as the solvent.[6][7] The reaction proceeds via an initial Knoevenagel condensation followed by a thermally induced decarboxylation.

Causality and Expertise: The choice of pyridine is critical. It acts as a base to deprotonate malonic acid, forming the nucleophilic enolate, and also as the solvent for the reaction. Its high boiling point is advantageous for the subsequent decarboxylation step, which requires elevated temperatures. This one-pot procedure is efficient and avoids the isolation of the intermediate hexenylidenemalonic acid.

Caption: Doebner condensation mechanism for (2E)-2-Hexenoic acid synthesis.

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add malonic acid (10.4 g, 0.1 mol).

-

Reagent Addition: Add pyridine (30 mL) to the flask and stir until the malonic acid dissolves completely. To this solution, add butanal (7.21 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes. A mild exothermic reaction may be observed.

-

Reaction: After the addition is complete, add a few drops of piperidine to catalyze the reaction. Heat the mixture to reflux gently for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting materials are consumed.

-

Decarboxylation: After the initial reflux, increase the heating mantle temperature to vigorously reflux the mixture for an additional 4-5 hours to ensure complete decarboxylation (indicated by the cessation of CO₂ evolution).

-

Work-up: Cool the reaction mixture to room temperature. Pour the dark mixture into 100 mL of cold 3M hydrochloric acid. An oily layer or a solid precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (50 mL). Dry the ethereal solution over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by vacuum distillation to yield pure (2E)-2-Hexenoic acid as a colorless to pale yellow liquid.

Method 2: Oxidation of (2E)-2-Hexenal

This method represents a more direct functional group transformation. The oxidation of an aldehyde to a carboxylic acid is a fundamental and highly efficient reaction. (2E)-2-Hexenal, the starting material, is commercially available and known for its "green leaf" aroma.[8][9] Various oxidizing agents can be employed; however, for a clean and effective conversion, sodium chlorite (NaClO₂) buffered with a phosphate salt is an excellent choice, as it selectively oxidizes aldehydes in the presence of other functional groups like alkenes.

Causality and Expertise: The Pinnick oxidation, using NaClO₂ with a chlorine scavenger like 2-methyl-2-butene, is a superior method. The buffer (e.g., NaH₂PO₄) maintains a slightly acidic pH (around 4-5) to generate the active oxidant, chlorous acid (HClO₂), while preventing the formation of more aggressive oxidants that could cleave the double bond. The scavenger reacts with the hypochlorite (ClO⁻) byproduct, preventing unwanted side reactions.

Caption: Pinnick oxidation mechanism for (2E)-2-Hexenoic acid synthesis.

-

Setup: In a 500 mL flask equipped with a magnetic stirrer, dissolve (2E)-2-Hexenal (9.8 g, 0.1 mol) in 100 mL of tert-butanol.

-

Reagent Preparation: In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 13.6 g, 0.15 mol, 80% purity) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 13.8 g, 0.1 mol) in 100 mL of water.

-

Reaction: Add 2-methyl-2-butene (20 mL, ~0.19 mol) to the aldehyde solution. Cool the flask in an ice-water bath. Add the aqueous sodium chlorite solution dropwise to the stirred aldehyde solution over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. The layers may be difficult to separate; add 100 mL of diethyl ether and 100 mL of water to facilitate separation.

-

Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic layers and wash with 10% aqueous sodium sulfite (Na₂SO₃) solution to quench any remaining oxidant, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Product: The resulting crude acid can be purified by vacuum distillation to afford high-purity (2E)-2-Hexenoic acid.

Comprehensive Characterization

Unambiguous characterization is paramount to validate the successful synthesis of the target compound. A combination of spectroscopic and physical data provides a self-validating system confirming the structure, purity, and stereochemistry of the (2E)-2-Hexenoic acid.

Physicochemical Properties

The synthesized compound should be compared against known physical constants.

| Property | Expected Value | Source(s) |

| IUPAC Name | (2E)-hex-2-enoic acid | [1] |

| CAS Number | 13419-69-7 | [2][3] |

| Molecular Formula | C₆H₁₀O₂ | [1][10] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid/solid | [11] |

| Melting Point | 32-34 °C | N/A |

| Boiling Point | 217 °C | [2] |

Spectroscopic Analysis

The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms in the molecule. The large coupling constant (~15 Hz) between the vinylic protons is a key diagnostic feature confirming the E (trans) stereochemistry.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (COOH) | ~12.0 | broad singlet | - | 1H |

| H-3 | ~7.05 | dt | J = 15.5, 6.9 | 1H |

| H-2 | ~5.82 | dt | J = 15.5, 1.6 | 1H |

| H-4 | ~2.23 | qd | J = 7.3, 1.6 | 2H |

| H-5 | ~1.50 | sextet | J = 7.4 | 2H |

| H-6 (CH₃) | ~0.94 | t | J = 7.4 | 3H |

Note: Spectra are typically run in CDCl₃. Chemical shifts are approximate and can vary slightly based on solvent and concentration.[12][13]

The carbon NMR spectrum indicates the number of unique carbon environments.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~172.5 |

| C-3 | ~152.0 |

| C-2 | ~121.0 |

| C-4 | ~34.5 |

| C-5 | ~21.2 |

| C-6 | ~13.6 |

Note: Chemical shifts are approximate.[14]

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Hydrogen-bonded O-H stretch |

| C-H (sp³) | 2870-2960 | Alkyl C-H stretch |

| C=O (Carboxylic Acid) | ~1695 | Conjugated C=O stretch |

| C=C (Alkene) | ~1650 | C=C stretch |

| C-H (trans-alkene) | ~980 | Out-of-plane C-H bend |

Note: The strong, broad O-H stretch and the conjugated carbonyl peak are characteristic features.[1]

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

| m/z | Interpretation |

| 114 | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ |

| 73 | [M - C₃H₇]⁺ or McLafferty rearrangement product |

| 69 | [M - COOH]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Note: The molecular ion peak at m/z = 114 confirms the molecular formula.[1][15][16]

Overall Workflow: From Synthesis to Characterization

The entire process, from selecting a synthetic route to final validation, follows a logical and self-correcting pathway.

Caption: Comprehensive workflow from synthesis to final product validation.

References

- 1. 2-Hexenoic acid, (2E)- | C6H10O2 | CID 5282707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hexenoic acid, (E)- (CAS 13419-69-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-Hexenoic acid, (E)- [webbook.nist.gov]

- 4. (E)-2-hexenoic acid, 13419-69-7 [thegoodscentscompany.com]

- 5. Showing Compound (E)-2-Hexenoic acid (FDB008086) - FooDB [foodb.ca]

- 6. benchchem.com [benchchem.com]

- 7. Doebner reaction - Wikipedia [en.wikipedia.org]

- 8. (E)-2-hexenal, 6728-26-3 [thegoodscentscompany.com]

- 9. (E)-2-hexenal, 85761-70-2 [thegoodscentscompany.com]

- 10. scent.vn [scent.vn]

- 11. 2-Hexenoic acid, (2E)- | CymitQuimica [cymitquimica.com]

- 12. (2E)-2-Hexenoicacid | C6H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 13. trans-2-Hexenoic acid(13419-69-7) 1H NMR spectrum [chemicalbook.com]

- 14. 2-Hexenoic acid, 2-methyl-, methyl ester, (2E)- | C8H14O2 | CID 5364816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Hexenoic acid, (E)- [webbook.nist.gov]

- 16. 2-Hexenoic acid [webbook.nist.gov]

An In-Depth Technical Guide to the Natural Occurrence of trans-2-Hexenoic Acid in Plants

Abstract

trans-2-Hexenoic acid, a C6 unsaturated fatty acid, is a significant contributor to the aroma and flavor profiles of numerous fruits and vegetables and plays a pivotal role in plant defense mechanisms. As a member of the green leaf volatiles (GLVs), its biosynthesis is intricately linked to the lipoxygenase (LOX) pathway, which is activated in response to tissue damage. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological functions of trans-2-Hexenoic acid in the plant kingdom. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the biochemical pathways, its role in plant-pathogen interactions, and detailed protocols for its extraction and quantitative analysis. The guide emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.

Introduction: The Significance of trans-2-Hexenoic Acid in Plant Biology

trans-2-Hexenoic acid, also known as (E)-2-hexenoic acid, is a naturally occurring monounsaturated short-chain fatty acid. It is characterized by a distinctive fruity and fatty aroma, making it a key component of the volatile organic compound (VOC) profile in a wide array of plants. Its presence is not merely incidental; it serves critical functions in plant physiology, from contributing to the sensory qualities of fruits to acting as a signaling molecule in defense against herbivores and pathogens.

For researchers in drug development, understanding the natural sources and bioactivity of such compounds is of paramount importance. trans-2-Hexenoic acid and its derivatives have been investigated for their potential as intermediates in the synthesis of pharmaceuticals with antitumor and anti-inflammatory properties.[1] A thorough understanding of its natural occurrence and biosynthesis can inform the development of novel therapeutic agents and sustainable production methods.

This guide will navigate the complexities of trans-2-Hexenoic acid in the plant world, from its biochemical origins to its ecological significance and the analytical methodologies required for its precise quantification.

Biosynthesis of trans-2-Hexenoic Acid: The Lipoxygenase (LOX) Pathway

The production of trans-2-Hexenoic acid is a direct consequence of the activation of the lipoxygenase (LOX) pathway, a crucial metabolic cascade initiated in response to cellular damage, such as wounding or pathogen attack. This pathway is responsible for the generation of a group of C6-volatiles known as green leaf volatiles (GLVs), which include aldehydes, alcohols, and their corresponding acids.

The biosynthesis can be delineated into several key enzymatic steps:

-

Release of Fatty Acids: The process begins with the enzymatic hydrolysis of lipids in the cell membrane by lipases, releasing polyunsaturated fatty acids, primarily linolenic acid (C18:3) and linoleic acid (C18:2).[2]

-

Oxygenation by Lipoxygenase (LOX): The released fatty acids are then oxygenated by lipoxygenase (LOX) enzymes. Specifically, 13-LOX catalyzes the introduction of oxygen at the 13th carbon of linolenic acid, forming 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[3]

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable 13-HPOT is rapidly cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme, into two smaller molecules: the C6 volatile, (Z)-3-hexenal, and the C12 compound, 12-oxo-(Z)-9-dodecenoic acid.[4][5]

-

Isomerization: (Z)-3-hexenal is highly unstable and can spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal, commonly known as trans-2-hexenal.[6] This isomerization is a critical step in the formation of many GLVs.

-

Oxidation to trans-2-Hexenoic Acid: The final step in the formation of trans-2-Hexenoic acid is the oxidation of trans-2-hexenal. This conversion is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which utilize NAD(P)⁺ as a cofactor to oxidize the aldehyde to its corresponding carboxylic acid.[2][7]

Natural Occurrence and Quantitative Data

trans-2-Hexenoic acid is a widespread volatile compound found in a variety of plant species, contributing to the characteristic aroma of their fruits, leaves, and essential oils. Its concentration can vary significantly depending on the plant species, cultivar, stage of maturity, and environmental conditions.

| Plant Species | Cultivar/Variety | Plant Part | Concentration Range | Reference(s) |

| Strawberry (Fragaria x ananassa) | 'Ducat', 'Honey', 'Polka' | Ripe Fruit | 5.31–15.55% of total volatiles | [8] |

| Grape (Vitis vinifera) | Muscat Hamburg | Ripe Fruit | Present (qualitative) | [9] |

| Grape (Vitis vinifera) | Fetească neagră | Ripe Fruit | Not Detected | [6] |

| Tomato (Solanum lycopersicum) | - | Fruit | Present (qualitative) | [10] |

| Apple (Malus domestica) | - | Fruit | Present (qualitative) | [11] |

| Banana (Musa sp.) | - | Fruit | Present (qualitative) | [11] |

| Peppermint (Mentha piperita) | - | Essential Oil | Present (qualitative) | [11] |

Note: The quantitative data for many species is often reported as a relative percentage of the total volatile profile rather than an absolute concentration. This is due to the complexities of volatile analysis and the focus of many studies on aroma profiles.

Physiological Role in Plants: A Double-Edged Sword

The presence of trans-2-Hexenoic acid and other GLVs is not merely for human sensory pleasure; they are crucial for plant survival and interaction with their environment.

Plant Defense Mechanisms

The primary role of GLVs, including trans-2-Hexenoic acid, is in plant defense. The rapid release of these compounds upon tissue damage serves multiple purposes:

-

Direct Defense: GLVs can have direct antimicrobial and insecticidal properties, inhibiting the growth of pathogens and deterring herbivores.

-

Indirect Defense: They act as signaling molecules, attracting natural enemies of herbivores, such as parasitic wasps.

-

Plant-Plant Communication: Volatile signals can be perceived by neighboring plants, priming their defense systems for a potential upcoming attack.

Interaction with Jasmonic Acid and Salicylic Acid Signaling

The plant's response to biotic stress is largely orchestrated by the signaling pathways of two key phytohormones: jasmonic acid (JA) and salicylic acid (SA). The JA pathway is typically activated in response to necrotrophic pathogens and wounding, while the SA pathway is primarily associated with resistance to biotrophic pathogens.[12]

There is a complex interplay between the LOX pathway and these hormonal signaling cascades. The production of GLVs is often induced by JA signaling, and in turn, some GLVs can modulate the expression of JA- and SA-responsive genes. This intricate network allows the plant to fine-tune its defense response to the specific type of threat it encounters. The interaction between JA and SA pathways can be synergistic or antagonistic, depending on the relative concentrations of each hormone, allowing for a tailored defense strategy.[13][14]

Experimental Protocols: Extraction and Quantification

Accurate quantification of trans-2-Hexenoic acid in plant matrices is crucial for understanding its physiological roles and for quality control in the food and fragrance industries. Due to its volatile nature, headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is the method of choice.

Rationale for Method Selection

HS-SPME-GC-MS offers several advantages for the analysis of volatile and semi-volatile compounds in complex matrices:

-

Solvent-Free Extraction: It is an environmentally friendly technique that avoids the use of organic solvents.[15]

-

High Sensitivity: The pre-concentration of analytes on the SPME fiber allows for the detection of trace-level compounds.

-

Automation: The process can be fully automated, leading to high throughput and improved reproducibility.[16]

-

Minimal Sample Preparation: It often requires minimal sample manipulation, reducing the risk of analyte loss or degradation.

Step-by-Step Protocol for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of trans-2-Hexenoic acid in plant tissues. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

Materials and Reagents:

-

Plant tissue (fresh or frozen)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

-

Methanol (for standard preparation)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of fresh or frozen plant tissue (e.g., 1-2 g) in a suitable buffer or deionized water. The use of liquid nitrogen during homogenization can prevent enzymatic degradation of analytes.

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add a saturated solution of NaCl to enhance the release of volatiles from the aqueous phase (salting-out effect).

-

Spike the sample with a known amount of the internal standard.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray of the GC-MS system.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 min) to allow the volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 min) while maintaining the equilibration temperature.

-

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, transfer the SPME fiber to the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a mid-polar column like a DB-5ms) and a temperature program to separate the volatile compounds. A typical temperature program might be:

-

Initial temperature: 40°C, hold for 2 min

-

Ramp 1: Increase to 150°C at 5°C/min

-

Ramp 2: Increase to 250°C at 10°C/min, hold for 5 min

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify all volatile compounds and in selected ion monitoring (SIM) mode for accurate quantification of the target analyte and internal standard.

-

5.2.1. Derivatization for Enhanced Detection (Optional but Recommended)

While direct analysis of short-chain fatty acids is possible, derivatization can improve chromatographic peak shape, increase volatility, and enhance sensitivity. A common method is esterification to form methyl esters.

Protocol for Methyl Ester Derivatization:

-

Following extraction of the fatty acids from the plant matrix (using a liquid-liquid extraction if not using HS-SPME), evaporate the solvent.

-

Add a solution of 14% Boron Trifluoride (BF₃) in methanol to the dried extract.[1]

-

Heat the mixture at 60°C for 30 minutes.

-

After cooling, add a saturated NaCl solution and extract the methyl esters with hexane.

-

The hexane layer can then be injected into the GC-MS.

Data Analysis and Quantification

-

Identification: Identify trans-2-Hexenoic acid by comparing its retention time and mass spectrum with those of an authentic standard.

-

Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of trans-2-Hexenoic acid and a constant concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of trans-2-Hexenoic acid in the sample by interpolating its peak area ratio on the calibration curve.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. commons.emich.edu [commons.emich.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. iris.unito.it [iris.unito.it]

- 7. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. azom.com [azom.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hrgc.eu [hrgc.eu]

- 15. Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD [scirp.org]

- 16. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-2E-2-Hexenoic-Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (2E)-2-Hexenoic acid, a molecule of interest in flavor, fragrance, and pharmaceutical industries. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to not only present the spectral data but also to provide the underlying scientific principles and practical experimental considerations for acquiring and interpreting this information. Each section includes detailed protocols, data interpretation grounded in established theory, and visual aids to facilitate understanding. Our objective is to furnish a self-validating resource that upholds the highest standards of scientific integrity and provides actionable insights for laboratory applications.

Introduction: The Significance of (2E)-2-Hexenoic Acid

(2E)-2-Hexenoic acid, also known as trans-2-Hexenoic acid, is an unsaturated carboxylic acid with the chemical formula C₆H₁₀O₂.[1][2][3] Its characteristic odor has led to its use as a flavoring and fragrance agent. Beyond these applications, its chemical structure, featuring a carboxylic acid and a carbon-carbon double bond, makes it a versatile building block in organic synthesis and a subject of interest in metabolic studies.

Accurate structural elucidation and purity assessment are paramount in both research and industrial settings. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will delve into the characteristic spectroscopic signature of (2E)-2-Hexenoic acid, providing a foundational understanding for its identification and characterization.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of (2E)-2-Hexenoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for (2E)-2-Hexenoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | COOH |

| 7.08 | dt | 1H | H3 |

| 5.81 | dt | 1H | H2 |

| 2.22 | qd | 2H | H4 |

| 1.49 | sextet | 2H | H5 |

| 0.94 | t | 3H | H6 |

Data is typically acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (H1): The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield, typically between 10-12 ppm.[4][5] This broadness is a result of hydrogen bonding and chemical exchange. The signal's disappearance upon the addition of D₂O confirms this assignment.[4]

-

Olefinic Protons (H2 and H3): The protons on the double bond appear in the range of 5.5-7.5 ppm. The downfield shift of H3 (7.08 ppm) relative to H2 (5.81 ppm) is due to the deshielding effect of the adjacent carbonyl group. The large coupling constant between H2 and H3 (typically ~15 Hz) is characteristic of a trans (E) configuration.

-

Allylic Protons (H4): The protons on the carbon adjacent to the double bond (C4) are deshielded by the π-system and appear around 2.22 ppm.

-

Aliphatic Protons (H5 and H6): The remaining methylene (H5) and methyl (H6) protons of the propyl chain appear further upfield in the aliphatic region.

Caption: Key ¹H NMR coupling correlations in (2E)-2-Hexenoic acid.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (2E)-2-Hexenoic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | C1 (C=O) |

| ~152.3 | C3 |

| ~121.0 | C2 |

| ~34.5 | C4 |

| ~21.2 | C5 |

| ~13.6 | C6 |

Data is typically acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C1): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 170-185 ppm region.[6][7][8][9][10][11]

-

Olefinic Carbons (C2 and C3): The sp² hybridized carbons of the double bond are found between 115-140 ppm.[6] C3 is further downfield than C2 due to the influence of the electron-withdrawing carbonyl group.

-

Aliphatic Carbons (C4, C5, and C6): The sp³ hybridized carbons of the alkyl chain appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of (2E)-2-Hexenoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.[12]

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and clean the outside of the tube.[12]

-

Place the sample in the NMR spectrometer.

-

Lock and shim the magnetic field to ensure homogeneity. Shimming is a critical step to obtain high-resolution spectra.[13]

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.[13]

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Safety Precautions:

-

Always be aware of the strong magnetic fields around the NMR spectrometer.[14][15]

-

Keep all ferromagnetic objects at a safe distance.[15]

-

Handle deuterated solvents in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses.[12][16]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for (2E)-2-Hexenoic Acid

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid |

| 2850-2960 | C-H stretch (sp³) | Strong, from the alkyl chain |

| ~3030 | C-H stretch (sp²) | Medium, from the alkene |

| 1680-1710 | C=O stretch | Strong, conjugated carboxylic acid |

| ~1650 | C=C stretch | Medium, alkene |

| ~1420 | O-H bend | Medium |

| ~1290 | C-O stretch | Strong |

| ~980 | =C-H bend | Strong, out-of-plane bend for trans alkene |

Interpretation of the IR Spectrum:

-

O-H Stretch: The most prominent feature is the very broad absorption band from 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[17][18]

-

C-H Stretches: The spectrum will show C-H stretching vibrations for both sp³ hybridized carbons (below 3000 cm⁻¹) and sp² hybridized carbons (above 3000 cm⁻¹).[18][19]

-

C=O Stretch: The strong absorption around 1700 cm⁻¹ is due to the carbonyl (C=O) stretch. The conjugation with the C=C double bond lowers the frequency compared to a saturated carboxylic acid.[17]

-

C=C Stretch: A medium intensity band around 1650 cm⁻¹ corresponds to the C=C stretching vibration.

-

=C-H Bend: A strong band around 980 cm⁻¹ is a key diagnostic peak for a trans-disubstituted alkene, arising from the out-of-plane bending of the vinyl C-H bonds.

Experimental Protocol for FT-IR Data Acquisition (ATR)

Sample Preparation:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent like isopropanol or ethanol and a soft, lint-free cloth.

-

If (2E)-2-Hexenoic acid is a solid at room temperature, place a small amount of the solid onto the center of the ATR crystal.

-

If it is a liquid, place a single drop onto the crystal.

Instrumental Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.[20] This will be subtracted from the sample spectrum.

-

Apply the sample to the crystal and apply pressure using the anvil if it is a solid sample.[20]

-

Collect the sample spectrum.[20] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for (2E)-2-Hexenoic Acid

| m/z | Interpretation |

| 114 | [M]⁺˙ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 85 | [M - C₂H₅]⁺ |

| 73 | [M - C₃H₅O]⁺ or [C₄H₉O]⁺ |

| 69 | [M - COOH]⁺ |

| 45 | [COOH]⁺ |

Fragmentation patterns can vary depending on the ionization technique (e.g., EI, ESI).

Interpretation of the Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak: The peak at m/z 114 corresponds to the molecular weight of (2E)-2-Hexenoic acid (C₆H₁₀O₂).[2][3]

-

Alpha-Cleavage: Cleavage of the bond between C3 and C4 is a common fragmentation pathway for allylic systems.

-

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen is the McLafferty rearrangement.[21] This would result in a neutral loss and a charged fragment.

-

Loss of Functional Groups: The loss of the carboxylic acid group (45 Da) leads to a fragment at m/z 69.

Caption: Simplified EI-MS fragmentation pathway for (2E)-2-Hexenoic acid.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)

Sample Preparation:

-

Prepare a stock solution of (2E)-2-Hexenoic acid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[22]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[22]

-

Ensure the final sample solution is free of particulates by filtering if necessary.[22] High concentrations of non-volatile salts should be avoided.[22]

Instrumental Setup and Data Acquisition:

-

Electrospray ionization (ESI) can be run in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.[23]

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and robust signal.[24][25]

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum over an appropriate m/z range.

Conclusion

The spectroscopic characterization of (2E)-2-Hexenoic acid is a multifaceted process that relies on the synergistic application of NMR, IR, and MS techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous identification and structural confirmation of the molecule. This guide has provided a detailed overview of the expected spectroscopic data, its interpretation based on fundamental chemical principles, and standardized protocols for data acquisition. Adherence to these methodologies and a thorough understanding of the underlying science are essential for ensuring data quality and reliability in research and industrial applications.

References

- 1. 2-Hexenoic acid, (2E)- | C6H10O2 | CID 5282707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hexenoic acid, (E)- [webbook.nist.gov]

- 3. 2-Hexenoic acid, (E)- [webbook.nist.gov]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. scribd.com [scribd.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. mun.ca [mun.ca]

- 15. Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals | Lab Manager [labmanager.com]

- 16. cce.caltech.edu [cce.caltech.edu]

- 17. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. cbic.yale.edu [cbic.yale.edu]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. elementlabsolutions.com [elementlabsolutions.com]

- 25. chromatographyonline.com [chromatographyonline.com]

(2E)-2-Hexenoic Acid: A Comprehensive Technical Guide to its Biological Significance and Metabolic Fate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

(2E)-2-Hexenoic acid, a medium-chain monounsaturated fatty acid, is emerging from the background of cellular metabolism to reveal a nuanced biological profile. Naturally present in a variety of dietary sources, this six-carbon fatty acid is not merely an intermediate in metabolic pathways but also a bioactive molecule with the potential to modulate physiological processes. This technical guide provides a comprehensive overview of the current understanding of (2E)-2-Hexenoic acid, detailing its biological roles, metabolic pathways, and potential therapeutic applications. We delve into its significance as a metabolite, its intriguing inhibitory action on acetylcholinesterase, and provide detailed methodologies for its analysis and functional characterization. This document is intended to serve as a critical resource for researchers in the fields of biochemistry, pharmacology, and drug development, offering insights into the multifaceted nature of this fatty acid and paving the way for future investigations.

Introduction: Unveiling the Identity of (2E)-2-Hexenoic Acid

(2E)-2-Hexenoic acid, also known as trans-2-Hexenoic acid, is a C6:1 unsaturated fatty acid with the chemical formula C₆H₁₀O₂.[1][2] Its structure is characterized by a six-carbon chain with a double bond in the trans configuration between the second and third carbon atoms.[3] This seemingly simple molecule is found in various natural sources, including fruits, vegetables, and fermented foods.[2] While historically recognized for its contribution to the flavor and aroma of certain foods, recent scientific inquiry has begun to shed light on its more profound biological implications.[4][5]

This guide will navigate the known landscape of (2E)-2-Hexenoic acid, from its fundamental chemical properties to its intricate interactions within biological systems. We will explore its metabolic journey, from biosynthesis to catabolism, and discuss its emerging role as a bioactive signaling molecule.

Table 1: Physicochemical Properties of (2E)-2-Hexenoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [2] |

| IUPAC Name | (2E)-hex-2-enoic acid | [2] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 32-34 °C | [2] |

| Boiling Point | 217 °C | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [2] |

| CAS Number | 13419-69-7 | [3] |

Biological Roles and Activities

The biological significance of (2E)-2-Hexenoic acid extends beyond its role as a simple metabolic intermediate. Emerging evidence points to its involvement in specific physiological processes, most notably as a modulator of enzymatic activity.

A Metabolite in Fatty Acid Metabolism

(2E)-2-Hexenoic acid is recognized as a metabolite in the intricate network of fatty acid metabolism.[2] Its activated form, (2E)-Hexenoyl-CoA, is an intermediate in the β-oxidation of unsaturated fatty acids.[6] This places it at a crucial juncture in cellular energy production, where the breakdown of fatty acids generates acetyl-CoA for the Krebs cycle and reducing equivalents for oxidative phosphorylation.

Inhibition of Acetylcholinesterase: A Neuromodulatory Role?

One of the most compelling biological activities of (2E)-2-Hexenoic acid is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[] A study exploring a library of (E) α,β-unsaturated fatty acids revealed that several members, including those with a similar structure to (2E)-2-Hexenoic acid, act as inhibitors of AChE.[] The study found that trans-2-mono-unsaturated fatty acids were more potent inhibitors than their saturated counterparts, and that chain length was a critical determinant of inhibitory efficacy.[] These compounds were identified as mixed-type inhibitors with a dominant competitive component.[]

This finding opens up intriguing possibilities for the role of (2E)-2-Hexenoic acid in neuromodulation and as a potential lead compound for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, where AChE inhibitors are a cornerstone of treatment.[8][9]

Potential Antimicrobial and Antifungal Properties

While research specifically targeting (2E)-2-Hexenoic acid is limited, studies on related unsaturated fatty acids suggest a potential for antimicrobial and antifungal activity.[10] The lipophilic nature of fatty acids allows them to interact with and disrupt the cell membranes of microorganisms, leading to cell death. The presence of the double bond in (2E)-2-Hexenoic acid may influence its efficacy against various pathogens. Further investigation into the antimicrobial spectrum of (2E)-2-Hexenoic acid is warranted to explore its potential as a natural preservative or therapeutic agent.

Metabolic Pathways of (2E)-2-Hexenoic Acid

The metabolic fate of (2E)-2-Hexenoic acid is intrinsically linked to the central pathways of fatty acid metabolism. Its processing involves both anabolic (biosynthesis) and catabolic (degradation) routes.

Biosynthesis

(2E)-2-Hexenoic acid is an intermediate in the de novo synthesis of fatty acids. Specifically, it is formed from its precursor, 3-hydroxyhexanoyl-CoA, through the action of an enoyl-CoA hydratase.

Catabolism: β-Oxidation of an Unsaturated Fatty Acid

The breakdown of (2E)-2-Hexenoic acid for energy production occurs via the mitochondrial β-oxidation pathway. However, the presence of the double bond at an even-numbered carbon position necessitates an auxiliary enzymatic step compared to the oxidation of saturated fatty acids.

The catabolic pathway can be summarized as follows:

-

Activation: (2E)-2-Hexenoic acid is first activated to its coenzyme A (CoA) thioester, (2E)-2-Hexenoyl-CoA , by an acyl-CoA synthetase. This reaction requires ATP.

-

Entry into β-Oxidation: (2E)-2-Hexenoyl-CoA enters the β-oxidation spiral.

-

Hydration: The first step of β-oxidation for this unsaturated fatty acyl-CoA is catalyzed by enoyl-CoA hydratase .[11][12] This enzyme adds a water molecule across the double bond, forming 3-hydroxyhexanoyl-CoA .[13][14]

-

Dehydrogenation: 3-hydroxyhexanoyl-CoA is then oxidized to 3-ketohexanoyl-CoA by an NAD⁺-dependent 3-hydroxyacyl-CoA dehydrogenase .

-

Thiolysis: Finally, thiolase cleaves 3-ketohexanoyl-CoA, yielding acetyl-CoA and butyryl-CoA .

-

Further Oxidation: The acetyl-CoA enters the citric acid cycle, while butyryl-CoA undergoes further rounds of β-oxidation.

Experimental Protocols for the Study of (2E)-2-Hexenoic Acid

To facilitate further research into the biological roles and metabolic pathways of (2E)-2-Hexenoic acid, this section provides detailed, step-by-step methodologies for its extraction, quantification, and the assessment of its acetylcholinesterase inhibitory activity.

Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of short-chain fatty acids in biological matrices such as plasma.[15][16]

Objective: To extract and quantify (2E)-2-Hexenoic acid from plasma samples.

Materials:

-

Plasma sample

-

Internal standard (e.g., heptanoic acid)

-

Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE)

-

Sodium sulfate (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., a polar column)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Vortex briefly to mix.

-

-

Acidification:

-

Add 50 µL of HCl to the sample to acidify it to a pH below 2. This protonates the fatty acids, making them more soluble in organic solvents.

-

Vortex for 10 seconds.

-

-

Liquid-Liquid Extraction:

-

Add 500 µL of MTBE to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough extraction of the fatty acids into the organic phase.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Isolation and Drying:

-

Carefully transfer the upper organic layer (MTBE) to a new clean tube, avoiding the aqueous layer and any precipitated protein.

-

Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Transfer the dried organic extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the sample into the GC-MS system.

-

Employ a temperature gradient program suitable for the separation of short-chain fatty acids.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for targeted quantification of (2E)-2-Hexenoic acid and the internal standard.

-

Data Analysis:

-

Generate a standard curve using known concentrations of (2E)-2-Hexenoic acid.

-

Calculate the concentration of (2E)-2-Hexenoic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 2-Hexenoic acid, (2E)- | C6H10O2 | CID 5282707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 13419-69-7: hex-2-enoic acid | CymitQuimica [cymitquimica.com]

- 4. scribd.com [scribd.com]

- 5. shimadzu.com [shimadzu.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 12. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. collab.its.virginia.edu [collab.its.virginia.edu]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Initial Investigations into the Bioactivity of (2E)-2-Hexenoic Acid: A Technical Guide for Researchers

Abstract

(2E)-2-Hexenoic acid, a short-chain unsaturated fatty acid, presents a compelling subject for bioactivity screening due to its structural characteristics and the known pharmacological properties of related fatty acids. This technical guide provides a comprehensive framework for the initial investigation of its potential antimicrobial, anti-inflammatory, and quorum sensing inhibitory activities. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal logic behind experimental design and furnishes detailed, self-validating protocols for researchers, scientists, and drug development professionals. The guide is structured to facilitate a systematic and scientifically rigorous exploration of (2E)-2-Hexenoic acid's therapeutic potential, supported by authoritative references and visual aids to elucidate complex pathways and workflows.

Introduction: The Scientific Rationale for Investigating (2E)-2-Hexenoic Acid

(2E)-2-Hexenoic acid is an alpha,beta-unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂[1]. It is a naturally occurring compound found in various fruits and animal products[1]. While its primary commercial use has been as a flavoring agent, its chemical structure, featuring a reactive α,β-unsaturated system, suggests the potential for broader biological activity. The investigation into the bioactivity of fatty acids is a burgeoning field, with numerous studies demonstrating their roles in cellular signaling, inflammation, and microbial pathogenesis. Short-chain fatty acids, in particular, are known to modulate immune responses and inhibit the growth of pathogenic microorganisms. This guide outlines a strategic approach to characterizing the bioactivity of (2E)-2-Hexenoic acid, focusing on three key areas with high potential for therapeutic application: antimicrobial action, quorum sensing inhibition, and anti-inflammatory effects.

Foundational Protocols: Preparation and Safety Considerations

Prior to initiating bioactivity screening, it is imperative to establish standardized methods for sample preparation and to be fully cognizant of the compound's safety profile.

Stock Solution Preparation

The hydrophobic nature of (2E)-2-Hexenoic acid necessitates the use of an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and compatibility with a wide range of biological assays.

Protocol 2.1: Preparation of a 100 mM Stock Solution of (2E)-2-Hexenoic Acid in DMSO

-

Materials:

-

(2E)-2-Hexenoic acid (purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial

-

Calibrated analytical balance

-

Sterile, positive displacement pipette

-

-

Procedure:

-

Tare the sterile amber glass vial on the analytical balance.

-

Carefully weigh a precise amount of (2E)-2-Hexenoic acid (e.g., 11.41 mg for a 1 mL stock).

-

Add the corresponding volume of anhydrous DMSO to achieve a final concentration of 100 mM (e.g., 1 mL for 11.41 mg).

-

Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.

-

Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

-

Safety and Handling

(2E)-2-Hexenoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage[2][3][4][5]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of the pure compound and concentrated stock solutions should be performed in a certified chemical fume hood.

Investigating Antimicrobial Activity

The presence of an α,β-unsaturated carbonyl moiety in (2E)-2-Hexenoic acid is a structural feature found in many compounds with antimicrobial properties. This section details a systematic approach to evaluating its potential as an antibacterial agent.

Rationale for Target Organisms

Initial screening should include representative Gram-positive and Gram-negative bacteria to assess the spectrum of activity. Staphylococcus aureus, a common Gram-positive pathogen, and Pseudomonas aeruginosa, a notoriously resilient Gram-negative bacterium, are excellent starting points due to their clinical relevance and well-characterized biology.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The broth microdilution method is a standardized and high-throughput technique for determining these values.

Protocol 3.2: Broth Microdilution MIC and MBC Assay

-

Materials:

-

96-well sterile microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures of S. aureus and P. aeruginosa

-

100 mM (2E)-2-Hexenoic acid stock solution in DMSO

-

Positive control antibiotic (e.g., gentamicin)

-

Negative control (MHB with DMSO)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

In a 96-well plate, perform serial two-fold dilutions of the (2E)-2-Hexenoic acid stock solution in MHB to achieve a range of concentrations (e.g., 500 µM to 0.98 µM).

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with DMSO at the highest concentration used in the test wells), and a sterility control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of (2E)-2-Hexenoic acid with no visible bacterial growth.

-

To determine the MBC, plate a small aliquot from the wells with no visible growth onto Mueller-Hinton Agar (MHA) plates.

-

Incubate the MHA plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar.

-

| Parameter | Description |

| MIC | Minimum Inhibitory Concentration |

| MBC | Minimum Bactericidal Concentration |

Exploring Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. Inhibiting QS is an attractive anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics.

Rationale for Quorum Sensing Inhibition Assays

Pseudomonas aeruginosa is an excellent model organism for studying QS inhibition as it possesses multiple, well-characterized QS systems (las, rhl, and pqs) that control the expression of virulence factors such as elastase, pyocyanin, and biofilm formation.

Inhibition of Violacein Production in Chromobacterium violaceum

Chromobacterium violaceum produces a purple pigment, violacein, which is regulated by QS. Inhibition of this pigment production at sub-lethal concentrations of a test compound is a common primary screen for QS inhibitory activity.

Protocol 4.2: Violacein Inhibition Assay

-

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth

-

N-hexanoyl-L-homoserine lactone (HHL)

-

96-well sterile microtiter plates

-

(2E)-2-Hexenoic acid stock solution

-

-

Procedure:

-

Grow an overnight culture of C. violaceum in LB broth.

-

Dilute the overnight culture in fresh LB broth.

-

In a 96-well plate, add sub-MIC concentrations of (2E)-2-Hexenoic acid.

-

Add the diluted C. violaceum culture and HHL to induce violacein production.

-

Incubate the plate at 30°C for 24 hours with shaking.

-

Visually assess the inhibition of purple pigment production.

-

Quantify violacein by lysing the cells and measuring the absorbance of the extracted pigment.

-

Inhibition of Virulence Factor Production in Pseudomonas aeruginosa

Protocol 4.3.1: Elastase Activity Assay

-

Materials:

-

P. aeruginosa PAO1

-

LB broth

-

Elastin-Congo Red (ECR)

-

(2E)-2-Hexenoic acid stock solution

-

-

Procedure:

-

Grow P. aeruginosa in LB broth with and without sub-MIC concentrations of (2E)-2-Hexenoic acid for 18-24 hours.

-

Centrifuge the cultures to obtain cell-free supernatants.

-

Add the supernatant to a solution of ECR.

-

Incubate at 37°C with shaking.

-

Pellet the insoluble ECR and measure the absorbance of the supernatant at 495 nm. A decrease in absorbance indicates inhibition of elastase activity.

-

Protocol 4.3.2: Pyocyanin Production Assay

-

Materials:

-

P. aeruginosa PAO1

-

LB broth

-

Chloroform

-

0.2 M HCl

-

(2E)-2-Hexenoic acid stock solution

-

-

Procedure:

-

Grow P. aeruginosa in LB broth with and without sub-MIC concentrations of (2E)-2-Hexenoic acid for 18-24 hours.

-

Extract pyocyanin from the culture supernatant with chloroform.

-

Re-extract the pyocyanin into an acidic aqueous phase (0.2 M HCl).

-

Measure the absorbance of the acidic phase at 520 nm. A decrease in absorbance indicates inhibition of pyocyanin production.

-

Biofilm Inhibition Assay

Protocol 4.4: Crystal Violet Biofilm Assay

-

Materials:

-

P. aeruginosa PAO1

-

LB broth

-

96-well flat-bottom sterile microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

(2E)-2-Hexenoic acid stock solution

-

-

Procedure:

-

In a 96-well plate, add LB broth containing sub-MIC concentrations of (2E)-2-Hexenoic acid.

-

Inoculate with P. aeruginosa.

-

Incubate at 37°C for 24 hours without shaking.

-

Gently wash the wells to remove planktonic cells.

-

Stain the adherent biofilm with crystal violet.

-

Wash away excess stain and solubilize the bound dye with acetic acid.